4-{[2-(4-Bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide is a novel compound belonging to the arylidenehydrazide class of molecules. [] This class of compounds is known to exhibit various biological activities, making them of significant interest in medicinal chemistry research. 4-{[2-(4-Bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide has been specifically studied for its potential as an anti-colon cancer agent. []
The synthesis of 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide begins with 3-amino-thiophene-2-carboxylic acid methyl ester. [] Although the specific steps for this compound's synthesis are not explicitly described in the provided literature, it likely involves a condensation reaction between a benzamide derivative containing a hydrazide moiety and 4-bromo-2-fluorobenzaldehyde. [] This reaction typically requires a suitable solvent and potentially a catalyst.
While the precise mechanism of action of 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide remains to be fully elucidated, in silico studies suggest that it exhibits promising inhibitory effects on Transforming Growth Factor beta-2 (TGFβ2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). [] These proteins play crucial roles in cancer progression, suggesting that the compound's anti-colon cancer activity might stem from its ability to modulate these signaling pathways. [] Further investigation is needed to confirm these interactions and delineate the specific molecular events underlying its anticancer properties.
The primary application of 4-{[2-(4-bromo-2-fluorobenzylidene)hydrazino]carbonyl}benzamide explored in the available research is its potential as an anti-colon cancer agent. [] In vitro studies demonstrate strong and selective cytotoxicity against human colon cancer cells compared to human umbilical vein endothelial cells, indicating a potential for targeted therapy with reduced side effects. [] This selectivity is notable as it surpasses that of established anti-cancer drugs doxorubicin and gefitinib. [] Further research, including in vivo studies and clinical trials, is necessary to validate these findings and explore its therapeutic potential fully.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: